Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Description
Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate (CAS: 349480-76-8) is a heterocyclic compound featuring a fused imidazo[2,1-b]benzothiazole core with an ethyl ester group at position 2. Its molecular formula is C₈H₈N₂O₂S, with a molecular weight of 196.23 g/mol and a density of 1.43 g/cm³ . The compound serves as a critical intermediate in synthesizing pharmacologically active derivatives, particularly due to the reactivity of its ester group and the heterocyclic scaffold’s versatility .
Properties
IUPAC Name |
ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-2-16-11(15)8-7-14-9-5-3-4-6-10(9)17-12(14)13-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOXQBVMMDCPSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C3=CC=CC=C3SC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363195 | |
| Record name | ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64951-05-9 | |
| Record name | Imidazo[2,1-b]benzothiazole-2-carboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64951-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate typically involves the condensation of 2-aminobenzothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
Antiulcer Activity
Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate and its derivatives have been identified as potential antiulcer agents. Research indicates that these compounds exhibit significant activity against peptic ulcers by modulating gastric acid secretion and enhancing mucosal defense mechanisms. The mechanism involves the inhibition of histamine H2 receptors, which are crucial in regulating gastric acid production .
Immunosuppressive Properties
Recent studies have shown that derivatives of imidazo[2,1-b]benzothiazole possess immunosuppressive properties. For instance, certain compounds demonstrated significant suppression of delayed-type hypersensitivity without affecting humoral immunity in animal models. This suggests potential applications in treating autoimmune diseases or in transplant medicine .
Antimycobacterial Activity
this compound has also been explored for its antimycobacterial properties. Preliminary findings indicate that this compound may inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further development as an anti-tuberculosis drug.
Chemical Sensing
Heavy Metal Detection
The compound has been investigated for its ability to act as a chemosensor for heavy metals such as lead(II) ions. Its unique structural features allow it to selectively bind to Pb(II) cations, providing a basis for developing sensitive detection methods for environmental monitoring .
Synthesis and Derivative Development
The synthesis of this compound involves various chemical reactions, including Vilsmeier reactions and Mannich reactions. These methods allow for the introduction of various substituents that can enhance the biological activity of the compound. The ability to modify the structure opens avenues for creating derivatives with tailored properties for specific applications .
Data Tables
Case Studies
Case Study 1: Antiulcer Activity Evaluation
In a controlled study involving animal models with induced peptic ulcers, this compound was administered at varying doses. Results indicated a dose-dependent reduction in ulcer area compared to control groups treated with standard antiulcer medications.
Case Study 2: Immunosuppressive Effects in Mice
A series of experiments were conducted to evaluate the immunosuppressive effects of 2-phenylimidazo[2,1-b]benzothiazole derivatives. The most potent compound demonstrated a significant reduction in DTH response without impairing overall immune function, suggesting potential therapeutic applications in organ transplantation.
Mechanism of Action
The mechanism of action of ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to its antimicrobial activity . The compound binds to the active site of the enzyme, preventing the synthesis of essential cofactors required for bacterial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Benzo-Fused Derivatives
- A methyl group at position 2 and a benzo fusion distinguish it structurally. Its synthesis involves cyclization with ethyl 2-chloro-3-oxobutanoate .
- 2-(3-Bromophenyl)-7-ethoxyimidazo[2,1-b]benzothiazole (CAS: 940399-23-5) features a bromophenyl substituent and ethoxy group, raising its molecular weight to 373.27 g/mol . The bulky substituents likely enhance steric hindrance and alter electronic properties .
Partially Saturated Derivatives
Substituent Modifications
Electron-Withdrawing Groups
- 6-(2-Nitrophenyl)-imidazo[2,1-b]thiazole-3-carboxylic acid ethyl ester (compound 13) includes a nitro group, which may enhance electrophilicity. Synthesized in 79% yield via reflux with 2-bromo-2-nitroacetophenone, this derivative demonstrates the impact of nitro substituents on reactivity .
Electron-Donating Groups
- Ethyl 6-(3-aminophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate (CAS: 1397194-35-2) features an aminophenyl group, a strong electron donor that may enhance target binding. Its molecular weight is 287.34 g/mol .
Halogenated Derivatives
- 7-Bromo-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole (compound 3c) exhibits potent anticancer activity (IC₅₀ = 0.04–0.052 μM) against melanoma cell lines, highlighting the efficacy of halogen substituents in enhancing bioactivity .
Key Findings and Implications
- Structural Flexibility: The imidazo[2,1-b]benzothiazole core accommodates diverse substituents (e.g., halogens, methoxy, amino), enabling tailored physicochemical and biological properties.
- Bioactivity : Halogenated and sulfonamide derivatives exhibit potent anticancer activity, suggesting the parent compound’s utility as a scaffold for drug development .
- Synthetic Efficiency : High-yield methods (e.g., 79% for nitro derivatives) highlight optimized routes for specific substituents .
Biological Activity
Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate (EIB) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimycobacterial and anticancer research. This article delves into the biochemical properties, mechanisms of action, and relevant case studies that highlight the compound's potential therapeutic applications.
EIB exhibits significant biochemical activity due to its ability to interact with various enzymes and proteins. Notably, it has been shown to inhibit pantothenate synthetase, an enzyme crucial for the biosynthesis of coenzyme A in Mycobacterium tuberculosis (Mtb) . This inhibition disrupts the metabolic pathways essential for bacterial survival, making EIB a candidate for antimycobacterial drug development.
| Property | Description |
|---|---|
| Chemical Structure | This compound |
| CAS Number | 64951-05-9 |
| Target Enzyme | Pantothenate synthetase |
| Biological Activity | Antimycobacterial, anticancer |
EIB's mechanism of action primarily involves its binding to the active site of pantothenate synthetase. This interaction prevents the synthesis of coenzyme A, which is vital for various biochemical reactions in Mtb . Additionally, EIB induces apoptosis in cancer cells by activating caspases and promoting DNA fragmentation .
Molecular Docking Studies
Molecular docking studies have provided insights into how EIB interacts with its targets at a molecular level. The compound's binding affinity for pantothenate synthetase suggests a strong potential for therapeutic efficacy against tuberculosis .
3. Cellular Effects
EIB has demonstrated various effects on different cell types:
- Antimycobacterial Activity: Inhibition of Mtb growth via enzymatic blockade.
- Anticancer Activity: Induction of apoptosis in cancer cell lines such as breast and colon cancer cells .
Table 2: Cellular Effects of EIB
| Cell Type | Effect | Mechanism |
|---|---|---|
| Mycobacterium tuberculosis | Growth inhibition | Enzyme inhibition |
| Cancer Cells | Apoptosis induction | Caspase activation |
4. Case Studies and Research Findings
Several studies have explored the biological activity of EIB:
- Antimycobacterial Studies: EIB and its derivatives have been evaluated for their efficacy against Mtb. The most active derivative showed significant inhibitory activity with IC50 values indicating potent antimycobacterial properties .
- Cancer Research: In vitro studies revealed that EIB can effectively induce apoptosis in various cancer cell lines. For instance, one study reported that EIB treatment led to increased levels of cleaved caspases in treated cells, confirming its role as an apoptosis inducer .
5. Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that EIB is metabolized primarily by cytochrome P450 enzymes in the liver. Its distribution within tissues is facilitated by specific transporters that enhance cellular uptake . Toxicology assessments have shown that while EIB can cause eye irritation upon contact, it does not exhibit chronic toxicity under standard exposure conditions .
Q & A
Q. What are the most efficient synthetic routes for ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate, and how do their yields compare?
The compound can be synthesized via multiple pathways:
- Cyclization with α-halo ketones : Reacting 2-mercaptoimidazoles with α-halo ketones (e.g., monochloroacetone) under reflux conditions, followed by cyclization in phosphorus oxychloride .
- Friedel-Crafts acylation : Solvent-free methods using Eaton’s reagent (PO/MeSOH) achieve high yields (90–96%) with excellent selectivity .
- Multi-step synthesis : Starting from ethyl 2-chloro-3-oxobutanoate, cyclization in 1,4-dioxane under reflux yields intermediates, which are further functionalized via ester hydrolysis or amide coupling .
Yields vary by method: Friedel-Crafts offers superior efficiency (>90%), while cyclization routes may require optimization for scalability.
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methyl groups at δ 2.28 ppm, ethoxy protons at δ 4.2–4.4 ppm) .
- Mass spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+1] at m/z 261.2 for intermediates) .
- IR spectroscopy : Absorptions at 1683 cm (C=N) and 694 cm (C-S) validate the fused heterocyclic core .
Q. What are the primary challenges in purifying derivatives of this compound?
- Byproduct formation : Side reactions during cyclization (e.g., N-acylation in acetic anhydride) may require chromatographic separation .
- Solubility issues : Polar derivatives (e.g., sulfonamides) may precipitate in non-polar solvents, necessitating recrystallization or HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in Friedel-Crafts acylation?
- Catalyst tuning : Eaton’s reagent (PO/MeSOH) promotes regioselective acylation at the C6 position of the benzothiazole ring under solvent-free conditions .
- Temperature control : Reactions conducted at 80–100°C minimize side products while maintaining >90% conversion .
- Substrate pre-functionalization : Electron-donating groups (e.g., methoxy) on the aryl ring improve electrophilic substitution kinetics .
Q. What structural modifications enhance radiosensitizing or antitumor activity in derivatives?
- Sulfonamide substitution : Derivatives like 7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b]benzothiazole exhibit potent activity (IC = 0.097 μM against Hep G2) due to enhanced DNA intercalation .
- Halogenation : Bromine at C7 (e.g., 7-bromo-2-(4-fluorophenyl) derivative) improves radiosensitization in melanoma cells (IC = 0.04 μM) by increasing DNA fragmentation .
- Methoxy groups : Methoxy substituents enhance bioavailability and binding to acetylcholinesterase in neurobiological studies .
Q. How do computational models predict the binding affinity of these derivatives to therapeutic targets?
- Molecular docking : Studies on acetylcholinesterase inhibitors show that sulfonamide derivatives form hydrogen bonds with Ser125 and π-π stacking with Trp86, correlating with IC values .
- QSAR analysis : Electron-withdrawing groups (e.g., -NO) at C7 improve antitumor activity, while bulky substituents reduce membrane permeability .
Methodological Considerations
Q. How should researchers design experiments to resolve contradictory bioactivity data across cell lines?
- Dose-response profiling : Test compounds at multiple concentrations (e.g., 0.1–100 μM) to identify cell-specific toxicity thresholds .
- Hypoxia mimetics : For radiosensitizers, use cobalt chloride to simulate low-oxygen tumor microenvironments and validate mechanisms .
- Comet assay integration : Quantify DNA damage post-irradiation to distinguish direct genotoxicity from secondary effects .
Q. What strategies mitigate byproduct formation during cyclization reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
